molecular formula C15H14N2O2S2 B5759549 2,5-dimethyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate

2,5-dimethyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate

Cat. No. B5759549
M. Wt: 318.4 g/mol
InChI Key: XRWYSTAHNOKCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate, also known as DMAPT, is a small molecule inhibitor that has shown potential in cancer therapy. DMAPT belongs to the class of compounds known as aryl sulfonamides, which have been extensively studied for their anti-cancer properties.

Mechanism of Action

2,5-dimethyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate exerts its anti-cancer effects by inhibiting the transcription factor NF-κB, which is involved in the regulation of various genes that promote cell survival and proliferation. By inhibiting NF-κB, 2,5-dimethyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate induces apoptosis (cell death) in cancer cells and reduces their ability to invade and metastasize.
Biochemical and Physiological Effects
2,5-dimethyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its anti-cancer effects, 2,5-dimethyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate has also been shown to have anti-inflammatory and anti-angiogenic properties, which may have therapeutic implications for other diseases such as arthritis and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of 2,5-dimethyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate is its low toxicity in normal cells and tissues, which makes it a promising candidate for cancer therapy. However, 2,5-dimethyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate is not very soluble in water, which can make it difficult to administer in vivo. Additionally, 2,5-dimethyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate has a short half-life in the body, which may limit its effectiveness as a therapeutic agent.

Future Directions

Future research on 2,5-dimethyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate could focus on improving its solubility and stability in vivo, as well as identifying potential biomarkers for patient selection and monitoring of treatment response. Additionally, further studies could investigate the potential of 2,5-dimethyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate in combination with other therapies, such as chemotherapy and immunotherapy, for enhanced anti-cancer effects. Finally, the anti-inflammatory and anti-angiogenic properties of 2,5-dimethyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate could be further explored for potential therapeutic applications beyond cancer.

Synthesis Methods

2,5-dimethyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate can be synthesized through a multi-step process starting from 2,5-dimethylphenol. The first step involves the conversion of 2,5-dimethylphenol to 2,5-dimethylphenylsulfonyl chloride using thionyl chloride and sulfur dioxide. The resulting compound is then reacted with ammonium thiocyanate to yield 2,5-dimethyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate.

Scientific Research Applications

2,5-dimethyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, lung, and colon cancer cells. 2,5-dimethyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

[4-(benzenesulfonamido)-2,5-dimethylphenyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-11-9-15(20-10-16)12(2)8-14(11)17-21(18,19)13-6-4-3-5-7-13/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWYSTAHNOKCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1SC#N)C)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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